molecular formula C10H8Cl2F2O3 B1410014 Ethyl 2,3-dichloro-6-(difluoromethoxy)benzoate CAS No. 1803817-93-7

Ethyl 2,3-dichloro-6-(difluoromethoxy)benzoate

Cat. No.: B1410014
CAS No.: 1803817-93-7
M. Wt: 285.07 g/mol
InChI Key: BXCGHJBOKIDEEG-UHFFFAOYSA-N
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Description

Ethyl 2,3-dichloro-6-(difluoromethoxy)benzoate is an organic compound with the molecular formula C10H8Cl2F2O3. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with chlorine and difluoromethoxy groups. This compound is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,3-dichloro-6-(difluoromethoxy)benzoate typically involves the esterification of 2,3-dichloro-6-(difluoromethoxy)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3-dichloro-6-(difluoromethoxy)benzoate undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atoms on the benzene ring can be replaced by nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.

    Oxidation: The compound can undergo oxidation reactions to form more oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Nucleophilic substitution: Substituted benzoates with various functional groups.

    Hydrolysis: 2,3-dichloro-6-(difluoromethoxy)benzoic acid and ethanol.

    Oxidation: Oxidized derivatives of the original compound.

Scientific Research Applications

Ethyl 2,3-dichloro-6-(difluoromethoxy)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2,3-dichloro-6-(difluoromethoxy)benzoate involves its interaction with specific molecular targets. The chlorine and difluoromethoxy groups on the benzene ring can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The ester group can also undergo hydrolysis, releasing the active benzoic acid derivative.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2,3-dichlorobenzoate: Lacks the difluoromethoxy group, resulting in different chemical properties.

    Ethyl 2,3-difluorobenzoate: Lacks the chlorine atoms, leading to variations in reactivity and applications.

    Ethyl 2,3-dichloro-6-methoxybenzoate: Contains a methoxy group instead of a difluoromethoxy group, affecting its chemical behavior.

Uniqueness

Ethyl 2,3-dichloro-6-(difluoromethoxy)benzoate is unique due to the presence of both chlorine and difluoromethoxy groups on the benzene ring. This combination of substituents imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

ethyl 2,3-dichloro-6-(difluoromethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2F2O3/c1-2-16-9(15)7-6(17-10(13)14)4-3-5(11)8(7)12/h3-4,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXCGHJBOKIDEEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1Cl)Cl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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